molecular formula C21H18BrFN2O3S B2838804 4-(4-BROMOBENZENESULFONYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE CAS No. 1111050-76-0

4-(4-BROMOBENZENESULFONYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE

Cat. No.: B2838804
CAS No.: 1111050-76-0
M. Wt: 477.35
InChI Key: OLLWAIJKFYLBFJ-UHFFFAOYSA-N
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Description

4-(4-BROMOBENZENESULFONYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE is a complex organic compound with a quinoline core structure This compound is characterized by the presence of a bromophenyl sulfonyl group, a fluorine atom, and a piperidinylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BROMOBENZENESULFONYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE typically involves multiple steps, including the formation of the quinoline core, introduction of the bromophenyl sulfonyl group, and the addition of the piperidinylcarbonyl group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Mechanism of Action

The mechanism of action of 4-(4-BROMOBENZENESULFONYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets. The bromophenyl sulfonyl group and the fluorine atom can interact with various enzymes and receptors, modulating their activity. The piperidinylcarbonyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-BROMOBENZENESULFONYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the bromophenyl sulfonyl group, fluorine atom, and piperidinylcarbonyl group makes it distinct from other similar compounds .

Properties

IUPAC Name

[4-(4-bromophenyl)sulfonyl-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrFN2O3S/c22-14-4-7-16(8-5-14)29(27,28)20-17-12-15(23)6-9-19(17)24-13-18(20)21(26)25-10-2-1-3-11-25/h4-9,12-13H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLWAIJKFYLBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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